2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C20H24N4O4S3 and an average mass of 480.624 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on a thieno[3,2-d]pyrimidin-2-yl core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . This core is substituted at the 2-position with a sulfanyl group that is linked to a butyl group and at the 4-position with an oxo group .Scientific Research Applications
Dual Inhibitory Activity
The compound exhibits potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, suggesting its potential as a therapeutic agent in cancer treatment by impairing tumor cell proliferation. It stands out as the most potent dual inhibitor known, highlighting its significance in the development of cancer therapeutics (Gangjee et al., 2008).
Structural Insights
Studies on crystal structures of related compounds have provided insights into their molecular conformations, which could inform the design of more effective derivatives with enhanced therapeutic properties. The folded conformation of these molecules may influence their biological activity and interactions with target enzymes (Subasri et al., 2017).
Antimicrobial and Insecticidal Potential
Research into the synthesis of pyrimidine-linked pyrazole heterocyclics, related to the chemical structure , has shown promise in both insecticidal and antimicrobial applications. This suggests the potential for developing new, effective agents for pest control and combating microbial infections (Deohate & Palaspagar, 2020).
Antitumor Activity
Derivatives of the compound have demonstrated significant antitumor activity, indicating its potential use in cancer therapy. The ability of these derivatives to inhibit the growth of various cancer cell lines, including breast, cervical, and colonic carcinoma, further underscores the therapeutic potential of compounds within this chemical class (Hafez & El-Gazzar, 2017).
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities , so this compound could potentially have interesting biological properties worth exploring.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-5-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-8-6-7-13(2)14(15)3/h6-9,11H,4-5,10,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIZYRIZRSRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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